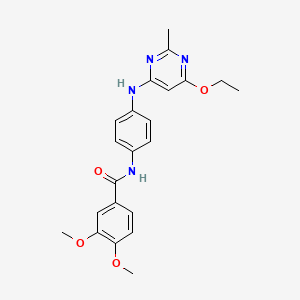

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-5-30-21-13-20(23-14(2)24-21)25-16-7-9-17(10-8-16)26-22(27)15-6-11-18(28-3)19(12-15)29-4/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLUEACGKISPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the pyrimidine ring: This can be achieved through the reaction of ethyl acetoacetate with guanidine to form 6-ethoxy-2-methylpyrimidine.

Amination: The pyrimidine derivative is then reacted with 4-aminophenol to introduce the amino group.

Coupling with benzamide: Finally, the aminophenyl derivative is coupled with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Structural Characteristics

This compound is classified as a benzamide derivative, characterized by the presence of a benzene ring attached to an amide functional group. The structural components include:

- Ethoxy Group : Enhances solubility and biological activity.

- Methylpyrimidine Ring : Contributes to its pharmacological properties.

- Dimethoxy Substituents : May influence interaction with biological targets.

The molecular weight of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide is approximately 408.458 g/mol, and its InChI representation provides detailed molecular connectivity useful for computational studies.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism of action appears to involve:

- Induction of apoptosis in tumor cells.

- Modulation of signaling pathways related to cell survival.

These findings suggest that this compound could be a promising lead in the development of new anticancer therapies.

Anti-inflammatory Properties

Benzamide derivatives are known for their anti-inflammatory activities. Preliminary studies suggest that this compound may exhibit similar characteristics due to its structural features that facilitate interaction with inflammatory pathways.

Enzyme Inhibition Studies

Recent investigations into the enzyme inhibitory potential of this compound have shown promise in targeting specific enzymes involved in disease mechanisms. For instance:

- α-glucosidase Inhibition : Potential applications in managing Type 2 diabetes mellitus through the modulation of carbohydrate metabolism.

These enzyme interactions highlight the compound's versatility as a therapeutic agent.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the amide bond between the benzamide and pyrimidine derivatives.

- Control of reaction conditions (temperature, solvents) to optimize yield and purity.

The compound can undergo various chemical reactions typical for amides and aromatic compounds, making it suitable for further derivatization to enhance its biological activity.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Anticancer Studies : In vitro assays have shown that this compound induces apoptosis selectively in cancer cells while sparing normal cells, indicating its potential as a targeted therapy.

- Inflammation Models : Animal models have been used to assess the anti-inflammatory effects, revealing promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Compound : N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide

- Key Features : Shares the 3,4-dimethoxybenzamide core but substitutes the pyrimidinyl group with an allylcarbamoyl-chlorophenyl moiety.

- Activity : Demonstrated high binding affinity (-6.7 kcal/mol) against monkeypox virus (MPXV) cysteine protease in molecular docking studies, outperforming other screened ligands like oleic acid and dipentyl ester .

- Significance : Highlights the importance of the 3,4-dimethoxybenzamide scaffold in viral protease inhibition, though substituents dictate target specificity.

Table 1 : Binding Affinities of Antiviral Benzamide Derivatives

| Compound | Binding Affinity (kcal/mol) | RMSD Range |

|---|---|---|

| N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide | -6.7 | 0.8–1.2 Å |

| 6-Dimethylaminonaphthene-1-sulfonic acid amide | -5.0 | 1.5–2.0 Å |

Pharmacological Modulators: FSH Receptor Antagonists

Compound: ADX61623 (N-(4-(2-cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide)

- Key Features: Retains the 3,4-dimethoxybenzamide core but incorporates a cyanopropyl-substituted phenyl group.

- Activity : Acts as an allosteric antagonist of the follicle-stimulating hormone (FSH) receptor. At low concentrations (nM range), it inhibits FSH-induced cAMP and progesterone production in follicular cells. Paradoxically, at higher concentrations, it increases estradiol synthesis .

- Comparison: Unlike the pyrimidinyl-substituted target compound, ADX61623’s cyanopropyl group enables dual modulation of hormonal signaling, suggesting substituent-dependent receptor crosstalk.

Agrochemical Derivatives: Herbicidal Benzamides

Compound : Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)

- Key Features : Substitutes the 3,4-dimethoxy group with 2,6-dimethoxy and incorporates an isoxazolyl-alkyl chain.

- Activity : A pre-emergent herbicide targeting cellulose biosynthesis in plants. Its selectivity arises from the isoxazole ring and alkyl chain, which enhance soil adsorption and root uptake .

- Structural Insight : The 2,6-dimethoxy configuration reduces steric hindrance compared to 3,4-substituted analogs, optimizing herbicidal activity.

Gastrointestinal Prokinetic Agents

Compound: Itopride HCl (N-[[4-(2-dimethylaminoethoxy)phenyl]methyl]-3,4-dimethoxybenzamide)

- Key Features: Combines the 3,4-dimethoxybenzamide core with a dimethylaminoethoxy-phenylmethyl group.

- Activity : Enhances gastrointestinal motility via dual acetylcholinesterase inhibition and dopamine D2 receptor antagonism .

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethoxybenzamide is a synthetic organic compound with potential therapeutic applications. Its complex structure suggests significant biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 442.5 g/mol. The structural features include:

- A pyrimidine ring that enhances its interaction with biological targets.

- Dimethoxybenzamide moiety that may contribute to its pharmacological properties.

The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, leading to the modulation of their activity. This interaction can disrupt various cellular processes, potentially resulting in therapeutic effects such as:

- Anticancer Activity : Inhibition of cancer cell proliferation.

- Anti-inflammatory Effects : Reduction of inflammatory responses through the inhibition of pro-inflammatory mediators.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, benzamide derivatives have shown efficacy against various bacterial strains. The structural complexity may enhance selectivity and potency against specific microbial targets.

Anticancer Activity

Studies have suggested that the compound may possess anticancer properties. For example, the interaction with specific molecular targets involved in cancer cell signaling pathways can inhibit tumor growth.

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Studies and Research Findings

- Antibacterial Activity : A study on similar compounds showed significant antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating that modifications in the benzamide structure can enhance antimicrobial efficacy .

- Anticancer Research : Investigations into related benzamide derivatives revealed their potential in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes has been documented, which is crucial for its therapeutic applications in treating diseases associated with enzyme dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.